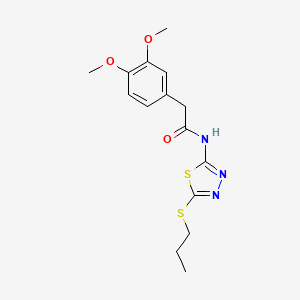

2-(3,4-dimethoxyphenyl)-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide

Descripción

The compound 2-(3,4-dimethoxyphenyl)-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide features a 1,3,4-thiadiazole core substituted at position 5 with a propylsulfanyl group and at position 2 with an acetamide moiety bearing a 3,4-dimethoxyphenyl group. This structure combines lipophilic (3,4-dimethoxyphenyl and propylsulfanyl) and hydrogen-bonding (acetamide) motifs, which are critical for interactions with biological targets or material properties.

The 3,4-dimethoxyphenyl group is a recurring pharmacophore in bioactive molecules, such as A-740003, a P2X7 receptor antagonist with demonstrated efficacy in neuropathic pain models . The propylsulfanyl substituent on the thiadiazole ring may enhance metabolic stability compared to shorter alkyl chains (e.g., methyl or ethyl) due to increased hydrophobicity and steric bulk.

Propiedades

IUPAC Name |

2-(3,4-dimethoxyphenyl)-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3S2/c1-4-7-22-15-18-17-14(23-15)16-13(19)9-10-5-6-11(20-2)12(8-10)21-3/h5-6,8H,4,7,9H2,1-3H3,(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDAGKMVZWLZQQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NN=C(S1)NC(=O)CC2=CC(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801323485 | |

| Record name | 2-(3,4-dimethoxyphenyl)-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801323485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816723 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

476465-74-4 | |

| Record name | 2-(3,4-dimethoxyphenyl)-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801323485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of the Propylsulfanyl Group: The propylsulfanyl group can be introduced via nucleophilic substitution reactions using propylthiol and suitable leaving groups.

Attachment of the Acetamide Moiety: The final step involves the acylation of the thiadiazole derivative with 2-(3,4-dimethoxyphenyl)acetyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Análisis De Reacciones Químicas

Types of Reactions

2-(3,4-dimethoxyphenyl)-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The methoxy groups on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Hydrogen gas, palladium on carbon

Substitution: Sodium hydride, alkyl halides

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Various substituted phenyl derivatives

Aplicaciones Científicas De Investigación

General Synthetic Route

-

Starting Materials :

- 3,4-Dimethoxyphenyl acetamide

- 5-Propylsulfanyl-1,3,4-thiadiazol-2-amine

-

Reagents :

- Coupling agents (e.g., EDC or HOBt)

- Solvents (e.g., acetonitrile)

-

Procedure :

- Dissolve the starting materials in an appropriate solvent.

- Add coupling agents and stir under nitrogen atmosphere.

- Purify the resulting product through recrystallization or chromatography.

Anticancer Activity

Research has indicated that compounds containing thiadiazole moieties exhibit significant anticancer properties. Studies have demonstrated that derivatives of thiadiazoles can inhibit the proliferation of various cancer cell lines.

- Case Study : A study evaluating similar thiadiazole derivatives showed promising results against prostate (PC3), colon (HT-29), and neuroblastoma (SKNMC) cell lines using MTT assays. The derivatives were tested at various concentrations (0.1 to 500 µg/mL) over a period of 48 to 96 hours .

Antimicrobial Activity

Thiadiazole derivatives have also been evaluated for their antimicrobial properties. The presence of the sulfur atom in the thiadiazole ring enhances interaction with microbial enzymes and cellular components.

- Research Findings : In vitro studies have demonstrated that certain thiadiazole derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Antioxidant Properties

Some studies have focused on the antioxidant capabilities of thiadiazole compounds. The ability to scavenge free radicals is critical in preventing oxidative stress-related diseases.

- Evaluation Method : The DPPH radical scavenging assay is commonly used to assess the antioxidant activity of synthesized compounds. Compounds exhibiting higher scavenging rates are considered more potent antioxidants .

Summary of Applications

| Application | Description | Key Findings |

|---|---|---|

| Anticancer | Inhibits proliferation of cancer cells in vitro | Effective against PC3, HT-29, and SKNMC cell lines |

| Antimicrobial | Exhibits activity against various bacterial strains | Significant inhibition of both Gram-positive and negative bacteria |

| Antioxidant | Scavenges free radicals to prevent oxidative stress | Higher scavenging rates indicate strong antioxidant properties |

Mecanismo De Acción

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide would depend on its specific biological target. Generally, thiadiazole derivatives can interact with various enzymes, receptors, or DNA, leading to inhibition or activation of specific biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Thiadiazole-Based Acetamides

The biological and physicochemical properties of 1,3,4-thiadiazole derivatives are highly sensitive to substituent variations. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Selected Thiadiazole Acetamides

*Calculated based on molecular formula.

Key Observations:

Substituent Chain Length and Lipophilicity: Propylsulfanyl (target compound) vs. methylsulfanyl (compound 63): The longer alkyl chain in the target compound increases lipophilicity (logP ~3.5 estimated), which may enhance membrane permeability compared to shorter chains (e.g., methyl, logP ~2.1) .

Biological Activity Trends :

- The 3,4-dimethoxyphenyl group in the target compound and A-740003 suggests a role in receptor binding, possibly through π-π stacking or hydrogen bonding with polar residues .

- Fluorophenyl derivatives (e.g., compound 63) exhibit anticancer activity, highlighting the impact of halogenation on cytotoxic properties .

Synthetic Yields :

Piperazinyl and Cyclopropyl Modifications

describes a structurally complex analogue, 2-[(5-{4-[(3,4-dimethoxyphenyl)acetyl]-1-piperazinyl}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-methylisoxazol-3-yl)acetamide (C22H26N6O5S2), which introduces a piperazinyl spacer between the thiadiazole and dimethoxyphenyl groups. This modification increases molecular weight (~518.6 vs.

In contrast, cyclopropyl-containing derivatives (e.g., N-cyclopropyl-N-(5-{[2-(3,5-dimethylphenoxy)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide) exhibit reduced steric hindrance compared to bulkier substituents, which may favor binding to compact enzymatic pockets .

Actividad Biológica

The compound 2-(3,4-dimethoxyphenyl)-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide is a novel derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a comprehensive overview of its biological activity based on diverse sources and research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C₁₄H₁₈N₂O₃S

- Molecular Weight : 298.36 g/mol

- IUPAC Name : 2-(3,4-dimethoxyphenyl)-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide

The presence of the 3,4-dimethoxyphenyl moiety is significant as it has been associated with various biological activities, including anticancer properties.

Anticancer Activity

Recent studies have indicated that derivatives of 1,3,4-thiadiazole, including the compound in focus, exhibit promising cytotoxic effects against various cancer cell lines.

- Cytotoxic Effects :

- The compound demonstrated significant inhibition of cell growth in human cancer cell lines such as K562 (chronic myelogenous leukemia), HCT116 (colon cancer), and MCF-7 (breast cancer) with IC₅₀ values ranging from 0.28 to 10.0 µg/mL depending on the specific derivative and cell line tested .

- A structure–activity relationship (SAR) study revealed that modifications to the thiadiazole ring and substituents on the phenyl ring significantly influenced anticancer activity .

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Protein Kinases : Similar compounds have shown to inhibit Abl protein kinase activity, which is crucial for the proliferation of certain cancer cells. The IC₅₀ value for some derivatives was reported at around 7.4 µM .

- Induction of Apoptosis : Studies indicated that certain derivatives induced apoptosis in cancer cells without causing cell cycle arrest, suggesting a targeted mechanism that could minimize side effects on normal cells .

Table of Biological Activity

| Cell Line | IC₅₀ (µg/mL) | Activity Type |

|---|---|---|

| K562 (Leukemia) | 7.4 | Cytotoxic |

| HCT116 (Colon Cancer) | 3.29 | Cytotoxic |

| MCF-7 (Breast Cancer) | 0.28 | Cytotoxic |

| A549 (Lung Carcinoma) | 0.52 | Cytotoxic |

Study 1: Synthesis and Evaluation

A study focused on synthesizing various thiadiazole derivatives, including the target compound, evaluated their cytotoxicity against multiple human cancer cell lines. The results highlighted that structural modifications enhanced their potency against specific cancers .

Study 2: Molecular Docking Studies

Molecular docking simulations were performed to understand how the compound interacts with target proteins involved in cancer progression. These simulations provided insights into the binding affinities and potential inhibitory effects on critical enzymes like protein kinases .

Study 3: In Vivo Studies

In vivo studies are still limited but are necessary to confirm the efficacy and safety profile of this compound in animal models before advancing to clinical trials.

Q & A

Basic: What synthetic strategies are optimal for preparing 2-(3,4-dimethoxyphenyl)-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide, and how can reaction conditions be optimized?

Answer:

The synthesis of 1,3,4-thiadiazole derivatives typically involves cyclization of thiosemicarbazides with carboxylic acid derivatives under acidic conditions. A validated approach (for analogous compounds) uses POCl₃ as a cyclizing agent under reflux (90°C for 3 hours), followed by precipitation at pH 8–9 using ammonia . Key optimization variables include:

- Solvent selection : Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates.

- Catalyst stoichiometry : Excess POCl₃ (3 mol equivalents) ensures complete cyclization.

- Temperature control : Prolonged reflux (>3 hours) may degrade sensitive functional groups like the dimethoxyphenyl moiety.

Post-synthesis purification via recrystallization (DMSO/water mixtures) enhances yield and purity .

Basic: How can structural elucidation of this compound be performed to confirm regiochemistry and functional group orientation?

Answer:

X-ray crystallography is the gold standard for resolving regiochemical ambiguities in thiadiazole-acetamide hybrids. For example, in related compounds, crystallographic data confirmed the thiadiazole sulfur positions and acetamide bonding patterns . Complementary methods include:

- NMR spectroscopy : ¹H and ¹³C NMR can identify methoxy (δ ~3.8 ppm) and propylsulfanyl (δ ~2.5–3.0 ppm) groups.

- IR spectroscopy : Stretching frequencies for C=O (1650–1700 cm⁻¹) and S–C (650–750 cm⁻¹) validate key bonds .

Advanced: What experimental designs are recommended to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

Answer:

Contradictory bioactivity data often arise from assay variability or structural analog comparisons. A robust framework includes:

- Dose-response profiling : Establish EC₅₀/IC₅₀ values across multiple cell lines (e.g., cancer vs. non-cancer) to isolate selective toxicity .

- Structural benchmarking : Compare activity of the target compound with analogs lacking the propylsulfanyl or dimethoxyphenyl groups to identify pharmacophores .

- Assay standardization : Use consistent protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize inter-lab variability .

Advanced: How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Answer:

Molecular docking and molecular dynamics (MD) simulations are critical for mechanistic insights:

- Docking studies : Use software like AutoDock Vina to predict binding affinities to targets (e.g., bacterial dihydrofolate reductase or kinase enzymes). Focus on hydrogen bonding between the acetamide group and active-site residues .

- MD simulations : Analyze stability of ligand-target complexes over 100 ns trajectories to validate binding modes observed in docking .

- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., blood-brain barrier penetration) to prioritize in vivo studies .

Advanced: What methodologies are suitable for studying the environmental fate and ecotoxicological impact of this compound?

Answer:

Long-term environmental studies should follow a tiered approach:

Physicochemical profiling : Determine logP (octanol-water partition coefficient) and hydrolysis half-life to assess persistence .

Multi-compartment analysis : Use HPLC-MS/MS to quantify distribution in water, soil, and biota samples .

Ecotoxicology assays :

- Algal growth inhibition (OECD 201) to evaluate aquatic toxicity.

- Earthworm mortality (OECD 207) for soil impact assessment .

Advanced: How can researchers address discrepancies in spectroscopic data between synthetic batches?

Answer:

Batch-to-batch variability often stems from impurities or tautomeric forms. Mitigation strategies include:

- HPLC purity checks : Use C18 columns with UV detection (λ = 254 nm) to quantify impurities .

- Tautomer analysis : Variable-temperature NMR (e.g., 25–60°C) can detect dynamic thiadiazole ring conformations .

- Counter-synthesis validation : Reproduce key intermediates (e.g., 5-propylsulfanyl-1,3,4-thiadiazol-2-amine) to confirm structural integrity .

Basic: What analytical techniques are critical for quantifying this compound in biological matrices during pharmacokinetic studies?

Answer:

- LC-MS/MS : Offers high sensitivity (LOQ ~1 ng/mL) for plasma or tissue samples. Use stable isotope-labeled internal standards (e.g., deuterated acetamide) to correct for matrix effects .

- Microdialysis : Monitors real-time concentration in specific organs (e.g., brain or liver) .

- Protein binding assays : Equilibrium dialysis to measure free vs. albumin-bound fractions .

Advanced: What strategies can elucidate the metabolic pathways of this compound in mammalian systems?

Answer:

- In vitro metabolism : Incubate with liver microsomes (human or rodent) and identify phase I/II metabolites via UPLC-QTOF-MS .

- Isotope tracing : Use ¹⁴C-labeled acetamide groups to track metabolic incorporation into waste products .

- CYP450 inhibition assays : Determine if the compound interacts with cytochrome P450 enzymes (e.g., CYP3A4), affecting drug-drug interaction risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.